molecular formula C11H7F3N2O B3054918 (1H-imidazol-2-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 62457-93-6

(1H-imidazol-2-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B3054918
CAS No.: 62457-93-6
M. Wt: 240.18 g/mol
InChI Key: IBLHQQPXXRUBDY-UHFFFAOYSA-N
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Description

(1H-imidazol-2-yl)(3-(trifluoromethyl)phenyl)methanone is a compound that features an imidazole ring substituted with a trifluoromethylphenyl group. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including (1H-imidazol-2-yl)(3-(trifluoromethyl)phenyl)methanone, can be achieved through several methods:

    Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.

    Wallach Synthesis: This method uses the reaction of glyoxal with ammonia and an aldehyde.

    Dehydrogenation of Imidazolines: This involves the oxidation of imidazolines to form imidazoles.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald Synthesis: This involves the reaction of alpha halo-ketones with formamide.

    Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of high-throughput methods and catalysts to optimize yield and purity. Solvothermal methods, which require high-temperature treatment of metal salts and organic ligands in water or organic solvents, are also employed .

Chemical Reactions Analysis

Types of Reactions

(1H-imidazol-2-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions:

    Oxidation: The imidazole ring can be oxidized to form imidazoles with different oxidation states.

    Reduction: The compound can be reduced to form imidazolines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines .

Scientific Research Applications

(1H-imidazol-2-yl)(3-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1H-imidazol-2-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-imidazol-2-yl)(3-(trifluoromethyl)phenyl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

1H-imidazol-2-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(6-8)9(17)10-15-4-5-16-10/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLHQQPXXRUBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489217
Record name (1H-Imidazol-2-yl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62457-93-6
Record name (1H-Imidazol-2-yl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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